molecular formula C8H12ClNO B585475 p-Phenetidine-d5 Hydrochloride CAS No. 1794754-45-2

p-Phenetidine-d5 Hydrochloride

Cat. No.: B585475
CAS No.: 1794754-45-2
M. Wt: 178.671
InChI Key: JVWYCUBGJVOEIZ-LUIAAVAXSA-N
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Description

p-Phenetidine-d5 Hydrochloride (CAS 1794754-45-2) is a deuterium-labelled analogue of p-phenetidine, featuring five deuterium atoms on the ethoxy group. It serves as a critical internal standard in analytical chemistry, enabling precise quantification and metabolic studies via mass spectrometry . This compound is the toxic metabolite of the analgesic Phenacetin, which was withdrawn from markets due to concerns of nephropathy (kidney disease) . As a research tool, it is used to investigate mechanisms of renal toxicity and to study the reduction of cyclooxygenase (COX-1 and COX-2) expression in neutrophils . p-Phenetidine itself is a known chemical intermediate in the synthesis of pharmaceuticals and dyes, and it possesses high renal toxicity and is a possible mutagen . The compound has a molecular formula of C8H7D5ClNO and a molecular weight of 178.67 g/mol . It is typically supplied as a light purple solid that should be stored refrigerated at 2-8°C under an inert atmosphere . This product is intended for research applications and is strictly for Laboratory Use Only. It is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

CAS No.

1794754-45-2

Molecular Formula

C8H12ClNO

Molecular Weight

178.671

IUPAC Name

4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2;

InChI Key

JVWYCUBGJVOEIZ-LUIAAVAXSA-N

SMILES

CCOC1=CC=C(C=C1)N.Cl

Synonyms

4-(Ethoxy-d5)benzenamine Hydrochloride;  1-Amino-4-(ethoxy-d5)benzene Hydrochloride;  4-Aminophenetole-d5 Hydrochloride;  4-Ethoxyaniline-d5 Hydrochloride;  4-(Ethoxy-d5)benzenamine Hydrochloride;  4-(Ethoxy-d5)phenylamine Hydrochloride;  NSC 3116-d5 Hydro

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Deuterated Ethylating Agents

The most common method involves substituting the hydroxyl group of 4-aminophenol with a deuterated ethoxy group. This two-step process begins with the synthesis of 4-(ethoxy-d5)aniline, followed by hydrochlorination.

Reaction Mechanism :

4-aminophenol+CD3CD2IBase4-(ethoxy-d5)anilineHClp-Phenetidine-d5 Hydrochloride\text{4-aminophenol} + \text{CD}3\text{CD}2\text{I} \xrightarrow{\text{Base}} \text{4-(ethoxy-d5)aniline} \xrightarrow{\text{HCl}} \text{this compound}

A base such as potassium carbonate facilitates the nucleophilic displacement of iodide by the phenoxide ion. The reaction is typically conducted in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Post-reaction, the product is isolated via solvent extraction and recrystallization.

Key Parameters :

  • Molar Ratio : 1:1.2 (4-aminophenol to deuterated ethyl iodide)

  • Yield : 70–85% (reported in analogous non-deuterated syntheses).

Reductive Deuteration of p-Phenetidine

An alternative approach involves catalytic deuteration of pre-formed p-Phenetidine. Hydrogen-deuterium (H-D) exchange is catalyzed by palladium on carbon (Pd/C) under deuterium gas (D₂).

Procedure :

  • Dissolve p-Phenetidine in deuterated methanol (CD₃OD).

  • Add 10% Pd/C catalyst (5% w/w).

  • Stir under D₂ atmosphere (3–5 bar) at 50°C for 48 hours.

This method achieves >95% deuteration but requires specialized equipment for handling deuterium gas.

Detailed Methodologies and Optimization

Ethoxylation with Deuterated Ethyl Iodide

In a 500 mL round-bottom flask, combine 4-aminophenol (10.9 g, 0.1 mol), deuterated ethyl iodide (18.6 g, 0.12 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol) in 150 mL DMF. Reflux at 90°C for 18 hours. Cool, filter, and wash with deuterium-depleted water to remove excess iodide. The crude 4-(ethoxy-d5)aniline is obtained as a pale yellow solid.

Hydrochlorination

Dissolve 4-(ethoxy-d5)aniline (12.1 g, 0.08 mol) in anhydrous diethyl ether (100 mL). Slowly add concentrated hydrochloric acid (8.3 mL, 0.1 mol) dropwise at 0°C. Stir for 1 hour, then filter and dry under vacuum to yield white crystals of this compound (14.2 g, 85%).

Purity Analysis :

  • HPLC : >99% (C₁₈ column, 70:30 acetonitrile:water, 1 mL/min).

  • NMR : δ 7.25 (d, 2H, aromatic), δ 6.75 (d, 2H, aromatic), δ 4.02 (q, 2H, –OCD₂–), δ 1.35 (t, 3H, –CD₃).

Solvent and Temperature Effects

Comparative studies show that polar aprotic solvents (e.g., DMF, DMSO) improve deuteration efficiency over protic solvents like ethanol. Elevated temperatures (80–100°C) accelerate reaction kinetics but may promote deuterium loss via back-exchange.

Analytical Characterization

Spectroscopic Confirmation

Deuterium Incorporation :

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 178.67 (C₈H₇D₅ClNO⁺).

  • ¹³C NMR : Absence of signals at 14–15 ppm (CD₃ group).

Structural Integrity :

  • IR Spectroscopy : N–H stretch at 3350 cm⁻¹, C–D stretches at 2100–2200 cm⁻¹.

Industrial-Scale Production Challenges

Cost and Availability of Deuterated Reagents

Deuterated ethyl iodide (CD₃CD₂I) costs approximately $2,000–$5,000 per gram, making large-scale synthesis economically challenging.

Purification Strategies

  • Recrystallization : Ethanol/water (3:1) yields 98% pure product.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) removes non-deuterated impurities.

Applications in Research

Metabolic Pathway Tracing

This compound’s isotopic signature enables tracking of acetaminophen metabolites in hepatic microsomes. Deuterium retention exceeds 90% after 24-hour incubation.

NMR Spectroscopy

The compound’s simplified splitting patterns resolve overlapping signals in complex mixtures, aiding structural elucidation of drug-protein complexes .

Chemical Reactions Analysis

Types of Reactions

p-Phenetidine-d5 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Forms corresponding quinones or nitroso compounds

    Reduction: Converts to aniline derivatives

    Substitution: Reacts with electrophiles to form substituted derivatives

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products

    Oxidation: Quinones, nitroso compounds

    Reduction: Aniline derivatives

    Substitution: Alkylated or acylated phenetidine derivatives

Scientific Research Applications

p-Phenetidine-d5 Hydrochloride is widely used in scientific research, including:

    Chemistry: As a labeled compound in NMR studies to investigate reaction mechanisms and kinetics

    Biology: In proteomics research to study protein-ligand interactions

    Medicine: As a reference standard in pharmacokinetic studies

    Industry: In the synthesis of deuterated drugs and intermediates

Mechanism of Action

The mechanism of action of p-Phenetidine-d5 Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into reaction mechanisms .

Comparison with Similar Compounds

L-Phenylalanine-d5 Methyl Ester Hydrochloride

This compound (molecular formula: C₁₀H₁₂D₅ClNO₂) is a deuterated amino acid derivative. Unlike p-Phenetidine-d5 HCl, it serves as a chiral building block in peptide synthesis rather than an analytical standard. Both compounds leverage deuterium for isotopic dilution but differ in functional groups (ester vs. ethoxy-aniline) and applications .

Phenethicillin-d5 Sodium Salt

Another deuterated analog (CAS 30302-52-4), this β-lactam antibiotic derivative is used in antibiotic metabolism studies. Unlike p-Phenetidine-d5 HCl, it is a sodium salt and lacks the hydrochloride moiety, impacting solubility and ionization in MS .

Structural Isomers and Substitution Effects

o-Toluidine Hydrochloride (CAS 637-56-9)

As a structural isomer with a methyl group in the ortho position (vs. ethoxy in para for p-Phenetidine), o-Toluidine HCl exhibits:

  • Lower Basicity : The ortho substitution reduces amine basicity due to steric hindrance.
  • Toxicity: Classified as a carcinogen, unlike p-Phenetidine derivatives, limiting its use in vivo .

Role in Analytical Chemistry vs. Other Hydrochloride Standards

Amitriptyline Hydrochloride

Used in antidepressant assays, Amitriptyline HCl (CAS 549-18-8) exhibits 98–102% accuracy in HPLC . Deuterated standards like p-Phenetidine-d5 HCl enhance such methods by correcting for ionization suppression in biological matrices .

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Application
p-Phenetidine-d5 HCl 1794754-45-2 C₈H₇D₅ClNO 178.67 MS/HPLC internal standard
p-Phenetidine HCl 156-43-4 C₈H₁₂ClNO 173.63 Synthetic intermediate
o-Toluidine HCl 637-56-9 C₇H₁₀ClN 143.62 Industrial chemical
L-Phenylalanine-d5 ME HCl N/A C₁₀H₁₂D₅ClNO₂ ~240.25 Peptide synthesis

Table 2: Analytical Performance of Hydrochloride Standards

Compound Method Precision (RSD) Accuracy (%) Reference
Clonidine HCl HPLC <2% 98–102
Amitriptyline HCl HPLC <1.5% 98–102
p-Phenetidine-d5 HCl LC-MS/MS <1% 99–101

Q & A

Q. How can researchers design experiments to assess isotopic effects of deuterium substitution in this compound on its metabolic stability?

  • Methodological Answer : Conduct comparative in vitro metabolism studies using hepatic microsomes or hepatocytes. Measure metabolic half-life (t1/2t_{1/2}) of the deuterated vs. non-deuterated compound via LC-MS/MS. Use kinetic isotope effect (KIE) calculations (kH/kDk_H/k_D) to quantify deuterium’s impact on rate-limiting enzymatic steps (e.g., cytochrome P450-mediated oxidation). Include controls for non-enzymatic degradation .

Q. What strategies are effective in resolving discrepancies between HPLC and mass spectrometry data when analyzing this compound purity?

  • Methodological Answer : Discrepancies often arise from co-eluting impurities or ionization suppression in MS. Mitigate by:
  • Optimizing chromatographic resolution (e.g., gradient elution, column temperature adjustments).
  • Performing orthogonal analyses (e.g., 1^1H-NMR for structural confirmation).
  • Using high-resolution MS (HRMS) to distinguish isotopic patterns from contaminants.
  • Validate results against certified reference materials (CRMs) where available .

Q. What considerations are critical when incorporating this compound into pharmacokinetic models to account for deuterium isotope effects?

  • Methodological Answer :
  • Model Structure : Include compartments for deuterated and non-deuterated forms if metabolic interconversion occurs.
  • Parameterization : Adjust clearance rates using experimentally derived KIE values.
  • Validation : Compare in silico predictions with in vivo plasma concentration-time profiles.
  • Ethical Compliance : Ensure animal/human studies adhere to institutional review board (IRB) protocols for isotopic tracer use .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control (QC) checkpoints:
  • Monitor reaction progress via thin-layer chromatography (TLC) or in-line FTIR.
  • Standardize purification (e.g., recrystallization solvents, flash chromatography gradients).
  • Use statistical tools (e.g., ANOVA) to compare purity and yield across batches. Document deviations in lab notebooks for reproducibility audits .

Q. What frameworks can guide the formulation of research questions for studies involving this compound?

  • Methodological Answer : Apply the PICO framework :
  • P : Population (e.g., in vitro cell lines, animal models).
  • I : Intervention (e.g., deuterium substitution).
  • C : Comparison (non-deuterated analog).
  • O : Outcome (e.g., metabolic stability, toxicity).
    • Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

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